molecular formula C9H7N3O3 B14806766 5-Cyclopropoxy-2-nitroisonicotinonitrile

5-Cyclopropoxy-2-nitroisonicotinonitrile

Cat. No.: B14806766
M. Wt: 205.17 g/mol
InChI Key: BHQHKZMFUMETBE-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-nitroisonicotinonitrile is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and an isonicotinonitrile moiety. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 5-chloro-2-nitroaniline using nitrogen dioxide as the nitrating agent . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-nitroisonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Nucleophiles: Sodium cyanide for substitution reactions.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted nitriles.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

5-Cyclopropoxy-2-nitroisonicotinonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-nitroisonicotinonitrile is not well-documented. its functional groups suggest it could interact with biological molecules through various pathways. The nitro group may participate in redox reactions, while the nitrile group could form hydrogen bonds with proteins or enzymes, potentially affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-nitroisonicotinonitrile is unique due to the combination of its cyclopropoxy, nitro, and isonicotinonitrile groups, which confer distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-cyclopropyloxy-2-nitropyridine-4-carbonitrile

InChI

InChI=1S/C9H7N3O3/c10-4-6-3-9(12(13)14)11-5-8(6)15-7-1-2-7/h3,5,7H,1-2H2

InChI Key

BHQHKZMFUMETBE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2C#N)[N+](=O)[O-]

Origin of Product

United States

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